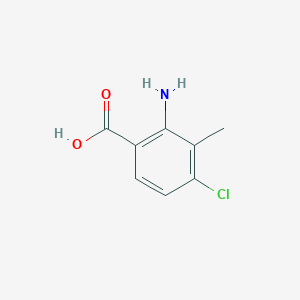

2-氨基-4-氯-3-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-chloro-3-methylbenzoic acid involves reactions between specific substrates leading to the formation of molecular salts. For instance, reactions between 2-amino-3-methylpyridine, 2-amino-4-methylbenzothiazole with salicylic acid, and 2-amino-5-chloropyridine with 3-chlorobenzoic acid have been explored, demonstrating the formation of respective molecular salts through proton transfer from acid to the endocyclic nitrogen of the base (Hanif et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as FT-IR and X-ray Diffraction, highlighting the importance of hydrogen bonding and charge-assisted bonding in stabilizing the supramolecular structure. Detailed comparison of experimental data with theoretical calculations has provided insights into the non-covalent character of these molecules (Hanif et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to 2-Amino-4-chloro-3-methylbenzoic acid, such as their ability to form molecular salts through proton transfer reactions, have been a focus of study. These reactions often result in the formation of stable molecular structures supported by a network of hydrogen bonds and other non-covalent interactions, which are crucial for directing the supramolecular structure (Khalib et al., 2014).

Physical Properties Analysis

The physical properties, including crystal structure and density, of closely related compounds have been determined through comprehensive studies, revealing monoclinic and other crystallographic systems. These studies emphasize the role of non-covalent interactions in shaping the physical characteristics of these compounds (Brown & Marsh, 1963).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Amino-4-chloro-3-methylbenzoic acid analogs focus on understanding the electron donation/Lewis basicity and the feasibility of molecular salt formation. Theoretical studies, including DFT calculations, have been used to explore these aspects, providing a deeper understanding of the compounds' reactivity and stability (Hanif et al., 2020).

科学研究应用

1. Preparation of Benzoyl Urea Containing Anthranillic Acid Groups with Insecticidal Activity

- Application Summary: This compound is used as a research chemical in the synthesis of benzoyl urea derivatives that contain anthranillic acid groups. These derivatives have been found to exhibit insecticidal activity .

- Results or Outcomes: The resulting compounds have been found to exhibit insecticidal activity, although specific quantitative data or statistical analyses are not provided in the source .

2. Synthesis of Various Compounds

- Application Summary: 2-Amino-4-chloro-6-methylbenzoic acid (2-ACMB) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various compounds and in the preparation of pharmaceuticals, pesticides, and other chemicals.

- Results or Outcomes: The resulting compounds have a wide range of applications in the preparation of pharmaceuticals, pesticides, and other chemicals.

3. Synthesis of Glycine B Antagonist

- Application Summary: This compound is used in the synthesis of a glycine B antagonist . Glycine B antagonists are often used in neuroscience research to study the role of glycine receptors in the brain .

- Results or Outcomes: The resulting glycine B antagonist can be used in neuroscience research to study the role of glycine receptors in the brain .

4. Preparation of Potential Anti-Tumor Agents

- Application Summary: 2-Amino-4-chloro-3-methylbenzoic acid is used in the preparation of potential anti-tumor agents . These agents could potentially be used in the treatment of various types of cancer .

- Results or Outcomes: The resulting anti-tumor agents could potentially be used in the treatment of various types of cancer .

5. Synthesis of PARP Inhibitors

- Application Summary: This compound is used in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase. They are used in the management of cancer, particularly ovarian and breast cancer .

- Results or Outcomes: The resulting PARP inhibitors could potentially be used in the treatment of various types of cancer, particularly ovarian and breast cancer .

6. Preparation of Benzoyl Urea Containing Anthranillic Acid Groups with Insecticidal Activity

- Application Summary: This compound is used as a research chemical in the synthesis of benzoyl urea derivatives that contain anthranillic acid groups. These derivatives have been found to exhibit insecticidal activity .

- Results or Outcomes: The resulting compounds have been found to exhibit insecticidal activity, although specific quantitative data or statistical analyses are not provided in the source .

安全和危害

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-methylbenzoic acid | |

CAS RN |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)